(2-bromophenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone
Description
Properties
IUPAC Name |
(2-bromophenyl)-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O/c1-13-21-17-8-4-5-9-18(17)23(13)14-10-11-22(12-14)19(24)15-6-2-3-7-16(15)20/h2-9,14H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBGSRNGVZORBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)C4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-bromophenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. Common synthetic routes include:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Wallach Synthesis: This involves the oxidative cyclization of N-phenylglycine.
Dehydrogenation of Imidazolines: This method involves the dehydrogenation of imidazolines to form imidazoles.
From Alpha Halo-Ketones: This involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald Synthesis: This involves the reaction of alpha-halo ketones with ammonia or primary amines.
Amino Nitrile Method: This involves the reaction of amino nitriles with aldehydes or ketones.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale adaptations of the above synthetic routes, optimized for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2-bromophenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The bromine atom in the bromophenyl moiety can be substituted with other functional groups.
Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Cyclization: Cyclization reactions often require acidic or basic conditions and may involve catalysts such as palladium or copper.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may yield various substituted analogs.
Scientific Research Applications
Chemistry
In chemistry, (2-bromophenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biology, this compound may be used in the study of enzyme interactions and protein binding due to its potential as a ligand. Its structure allows it to interact with various biological targets, making it useful in biochemical research.
Medicine
In medicine, this compound may have potential therapeutic applications. Compounds containing benzimidazole moieties are known for their antimicrobial, antiviral, and anticancer properties .
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2-bromophenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. For example, benzimidazole derivatives are known to inhibit the synthesis of bacterial nucleic acids and proteins by competing with purines . This compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues
Key structural differences and similarities with related compounds are summarized in Table 1.
Table 1: Structural Comparison of Benzimidazole-Based Methanones
Key Observations:
- The bromine atom in the target compound may enhance lipophilicity and binding affinity compared to nitro or methoxy substituents .
Physicochemical Properties
Table 2: Physicochemical Properties of Selected Compounds
Key Observations:
- The bromine atom likely increases molecular weight and melting point compared to nitro or methoxy analogs.
- Pyrrolidine’s flexibility may reduce crystallinity, complicating purification compared to rigid Schiff base derivatives .
Biological Activity
The compound (2-bromophenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone is a synthetic organic molecule characterized by its unique structural features, including a bromophenyl group, a benzo[d]imidazole moiety, and a pyrrolidine ring. This article explores its potential biological activities, drawing on existing literature and comparative studies with similar compounds.
Structural Overview
The compound's structure can be broken down into three main components:
- Bromophenyl Group : The presence of the bromine atom introduces significant electronic effects that may enhance the compound's biological reactivity.
- Benzo[d]imidazole Moiety : This structure is known for its biological significance, particularly in anticancer and antimicrobial activities.
- Pyrrolidine Ring : Pyrrolidine derivatives have been associated with various pharmacological effects, including neuroprotective properties.
Synthesis
The synthesis of this compound can be achieved through several methods, typically involving multicomponent reactions that facilitate the construction of complex organic molecules. The specific synthetic routes can significantly influence the yield and purity of the final product.
Antimicrobial Activity
Compounds containing benzo[d]imidazole and pyrrolidine rings have shown promising antimicrobial properties. For instance, derivatives of pyrrolidine have been tested for their antibacterial and antifungal activities against various strains of bacteria and fungi.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Bromobenzamide | Bromophenyl group | Anticancer properties |
| Benzo[d]imidazole derivatives | Similar imidazole ring | Antimicrobial activity |
| Pyrrolidine derivatives | Pyrrolidine ring | Neuroprotective effects |
Anticancer Potential
The benzo[d]imidazole moiety is particularly noteworthy as many derivatives are known for their activity against various cancer cell lines. The specific anticancer activity of This compound would require further bioassay studies to elucidate its efficacy against specific cancer types.
Neuroprotective Effects
Pyrrolidine derivatives have also been associated with neuroprotective effects, potentially making this compound relevant in the context of neurodegenerative diseases.
Case Studies and Research Findings
While direct studies on This compound are scarce, related research provides insights into its potential biological activities:
- Antibacterial Studies : A study examining various pyrrolidine alkaloids found significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating that halogen substituents play a critical role in bioactivity .
- Comparative Analysis : Research comparing similar compounds has shown that structural modifications can lead to variations in biological activity. For example, compounds with hydroxyl or halogen substitutions exhibited enhanced antimicrobial effects .
- Pharmacological Profiles : The unique combination of bromine substitution and the benzo[d]imidazole structure may lead to distinct pharmacological profiles compared to analogs, warranting further investigation .
Q & A
Q. Optimization Tips :
- Use anhydrous solvents (e.g., THF, DMF) to prevent hydrolysis of intermediates.
- Catalytic Pd(PPh₃)₄ improves coupling efficiency for aryl-bromide bonds .
- Purify via flash chromatography (hexane:ethyl acetate, 4:1) or recrystallization (methanol/water) to achieve >80% yield .
Advanced: How do computational DFT studies enhance understanding of this compound’s nonlinear optical (NLO) properties?
Answer:
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into:
- Electronic Structure : HOMO-LUMO gaps (~4.5 eV) indicate charge transfer capabilities, critical for NLO applications .
- Hyperpolarizability (β) : Theoretical β values (e.g., 2.1 × 10⁻³⁰ esu) correlate with experimental second-harmonic generation (SHG) data, validating its NLO potential .
- Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic/nucleophilic regions, guiding derivatization for enhanced NLO responses .
Contradiction Resolution : Discrepancies between DFT-predicted and experimental UV-Vis spectra (e.g., absorption maxima shifts) are addressed by incorporating solvent effects (PCM model) and adjusting exchange-correlation functionals .
Basic: What characterization techniques are critical for confirming structure and purity?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., pyrrolidine CH₂ at δ 3.1–3.5 ppm; benzimidazole aromatic protons at δ 7.2–8.1 ppm) .
- Mass Spectrometry (HRMS) : Exact mass matches theoretical [M+H]⁺ (e.g., m/z 412.0584) within 2 ppm error .
- Elemental Analysis : Carbon/Nitrogen content deviations <0.4% validate purity .
- Melting Point : Sharp range (e.g., 145–147°C) indicates crystalline homogeneity .
Advanced: How can researchers resolve contradictions between DFT reactivity descriptors and experimental results?
Answer:
- Global Reactivity Descriptors : Discrepancies in electrophilicity index (ω) often arise from solvent effects. Recalculate ω using solvated DFT models (e.g., SMD) to align with experimental reactivity trends .
- Natural Population Analysis (NPA) : Compare charge distribution (e.g., bromine’s −0.35 charge) with XPS or X-ray crystallographic data to validate computational models .
- Kinetic Studies : Measure reaction rates (e.g., SNAr substitutions) to correlate with Fukui indices for nucleophilic/electrophilic sites .
Basic: How can the benzimidazole moiety be modified to study structure-activity relationships (SAR)?
Answer:
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂) at the benzimidazole C5 position to enhance π-π stacking in receptor binding .
- Heterocycle Replacement : Replace benzimidazole with indole or triazole to assess steric/electronic effects on biological activity .
- Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to predict interactions with targets like histamine receptors (e.g., H1/H4) .
Advanced: What crystallographic methodologies determine molecular conformation and packing?
Answer:
- Single-Crystal X-Ray Diffraction (SCXRD) : Resolve bond angles (e.g., C-N-C in pyrrolidine at 108.5°) and torsional strain (e.g., dihedral angle ~15° between benzimidazole and methanone) .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Br···H contacts <2.8 Å) influencing crystal packing .
- Powder XRD : Compare experimental patterns with Mercury-simulated data to confirm phase purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
